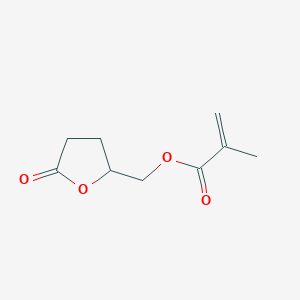
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate is a chemical compound with the molecular formula C9H12O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methacrylate group attached to a tetrahydrofuran ring, which contains a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxotetrahydrofuran-2-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (5-oxotetrahydrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Methacrylic acid+(5-oxotetrahydrofuran-2-yl)methanol→(5-Oxotetrahydrofuran-2-yl)methyl methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as distillation and crystallization, is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Bioactive Compounds
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate serves as a valuable building block in the synthesis of various bioactive compounds, including antibacterial and anticancer drugs. Its structural features allow for the modification of pharmacophores, enhancing the biological activity of resultant compounds. For instance, derivatives synthesized from this compound have shown promising results in preclinical studies targeting specific cancer cell lines and bacterial strains .
Case Study: Drug Development
A notable case study involved the synthesis of a series of derivatives from this compound, which were evaluated for their anticancer properties. The derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics. This study highlights the potential of this compound in developing new therapeutic agents .
Use in Photoresists
this compound is utilized as a monomer in photoresist formulations for photolithography processes in semiconductor manufacturing. Its properties allow for high-resolution patterning and excellent adhesion to substrates, crucial for the fabrication of microelectronic devices .
Case Study: Performance Evaluation
Research demonstrated that photoresists incorporating this compound exhibited superior performance in terms of resolution and sensitivity compared to traditional formulations. The study involved comparative analysis using various exposure conditions, revealing that the inclusion of this compound significantly improved the quality of micro-patterns produced during lithography .
Mechanism of Action
The mechanism of action of (5-Oxotetrahydrofuran-2-yl)methyl methacrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the methacrylate group undergoes radical polymerization, leading to the formation of long polymer chains. The tetrahydrofuran ring provides stability and flexibility to the resulting polymers, enhancing their mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- (5-Oxooxolan-2-yl)methyl 2-methylprop-2-enoate
- (5-Oxotetrahydrofuran-2-yl)methyl acrylate
Uniqueness
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate is unique due to its specific combination of a methacrylate group and a tetrahydrofuran ring with a ketone functional group. This structure imparts distinct properties, such as enhanced stability and reactivity, making it suitable for various advanced applications in research and industry.
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(5-oxooxolan-2-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)9(11)12-5-7-3-4-8(10)13-7/h7H,1,3-5H2,2H3 |
InChI Key |
WRYQRPLUGDVEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















